molecular formula C23H21FN2O4 B246870 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Katalognummer B246870
Molekulargewicht: 408.4 g/mol
InChI-Schlüssel: PXQFUYFJBIPRHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is critical for the proliferation and survival of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Wirkmechanismus

4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one binds to the active site of BTK and inhibits its kinase activity. This prevents downstream signaling through the B-cell receptor pathway, leading to inhibition of B-cell proliferation and survival. 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit other kinases in the same family as BTK, such as Tec and Itk, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to have other biochemical and physiological effects. For example, 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit platelet aggregation, which may have implications for its use in patients with thrombotic disorders. 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has also been shown to have immunomodulatory effects, such as inhibition of cytokine production and modulation of T-cell activation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is its specificity for BTK and related kinases, which may reduce off-target effects and toxicity. However, one limitation is its relatively low solubility, which may affect its bioavailability and limit its use in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of combination therapies with other anti-cancer agents, such as immunomodulatory drugs and checkpoint inhibitors. Another area of interest is the investigation of 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one in other B-cell malignancies, such as Waldenström macroglobulinemia and mantle cell lymphoma. Finally, there is interest in the development of 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one analogs with improved pharmacokinetic properties and potency.

Synthesemethoden

The synthesis of 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves several steps, starting from commercially available starting materials. The first step involves the reaction of 5-methoxyindole-3-carboxaldehyde with ethyl acetoacetate to form a pyrrole intermediate. This is then reacted with 2-fluorobenzaldehyde to form the desired product, which is subsequently acetylated to form 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one. The overall yield of the synthesis is around 20%.

Wissenschaftliche Forschungsanwendungen

4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been extensively studied in preclinical models of B-cell malignancies, where it has been shown to have potent anti-tumor activity. In particular, 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit B-cell receptor signaling and induce apoptosis in CLL and NHL cells. 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has also been shown to have synergistic effects when combined with other anti-cancer agents, such as venetoclax and rituximab.

Eigenschaften

Molekularformel

C23H21FN2O4

Molekulargewicht

408.4 g/mol

IUPAC-Name

3-acetyl-2-(2-fluorophenyl)-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2H-pyrrol-5-one

InChI

InChI=1S/C23H21FN2O4/c1-13(27)20-21(16-5-3-4-6-18(16)24)26(23(29)22(20)28)10-9-14-12-25-19-8-7-15(30-2)11-17(14)19/h3-8,11-12,21,25,28H,9-10H2,1-2H3

InChI-Schlüssel

PXQFUYFJBIPRHW-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2F)CCC3=CNC4=C3C=C(C=C4)OC)O

Kanonische SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2F)CCC3=CNC4=C3C=C(C=C4)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.